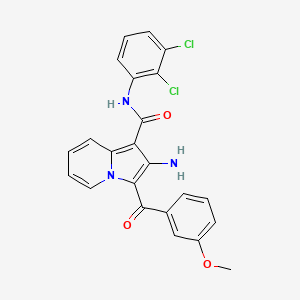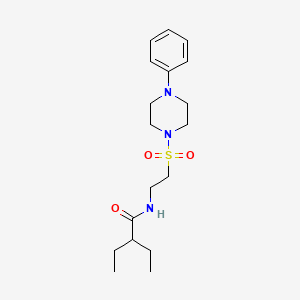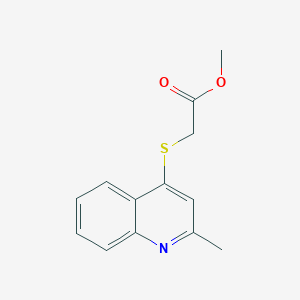
2-(2-甲基喹啉-4-硫基)乙酸甲酯
描述
“Methyl 2-(2-methylquinolin-4-ylthio)acetate” is a chemical compound . It is one of the many methyl derivatives of the heterocyclic compound quinoline .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in recent years due to their versatile applications in the fields of industrial and synthetic organic chemistry . There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is one of the best known . The synthesis of methyl acetate, a related compound, has been optimized using microwave-assisted esterification .科学研究应用
合成与表征
- 新衍生物合成:该化合物在多种杂环化合物的合成中发挥作用。例如,它已被用于合成 N-(芳基)-5-((喹啉-8-氧基)甲基)-1,3,4-恶二唑/噻二唑-2-胺和 4-芳基-5-((喹啉-8-氧基)甲基)-2H-1,2,4-三唑-3(4H)-硫酮,通过光谱技术和元素分析进行表征 (Saeed, Abbas, Ibrar, & Bolte, 2014)。
生物活性
抗肿瘤活性:2-(2-甲基喹啉-4-硫基)乙酸甲酯衍生物已被评估其抗肿瘤活性。例如,新型 3-苄基-4(3H)喹唑啉酮类似物已证明具有广谱抗肿瘤活性,表明它们作为有效抗肿瘤剂的潜力 (Al-Suwaidan 等人,2016 年)。
抗疟疾活性:诸如 (S)-甲基-(7-氯喹啉-4-硫基)乙酰氨基烷基化物等衍生物已显示出对 β-血红素形成的显着抑制作用,在感染了伯氏疟原虫的鼠中表现出与氯喹相当的抗疟疾活性 (Colmenárez 等人,2019 年)。
分子对接研究
- 已进行分子对接研究以了解 2-(2-甲基喹啉-4-硫基)乙酸甲酯衍生物的结合模式和潜在的生物活性。这些研究对于药物开发和理解其活性的分子基础至关重要。
抗微生物和抗氧化活性
抗微生物活性:一些合成的喹啉衍生物显示出有希望的抗微生物活性。例如,关于喹啉衍生物的合成、晶体结构和抗微生物活性的研究突出了它们对各种细菌和真菌物种的潜力 (Tabassum 等人,2014 年)。
抗氧化活性:某些喹啉衍生物的 ABTS 自由基清除活性表明它们具有抗氧化剂的潜力。这种活性表明它们可用于对抗氧化应激相关疾病 (Tabassum 等人,2014 年)。
安全和危害
属性
IUPAC Name |
methyl 2-(2-methylquinolin-4-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-9-7-12(17-8-13(15)16-2)10-5-3-4-6-11(10)14-9/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJWFNICGDNCCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)SCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-methylquinolin-4-ylthio)acetate | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2858936.png)
![Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride](/img/structure/B2858937.png)
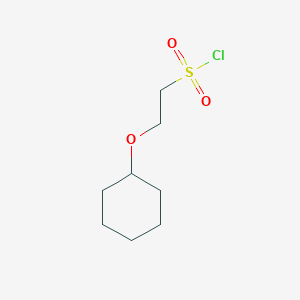
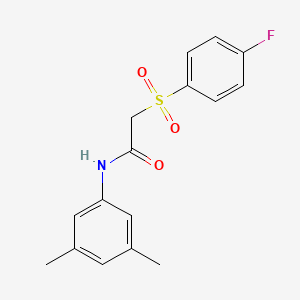
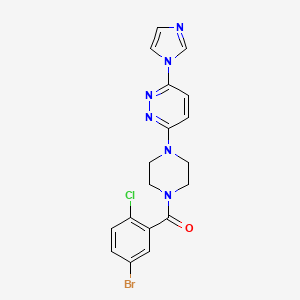


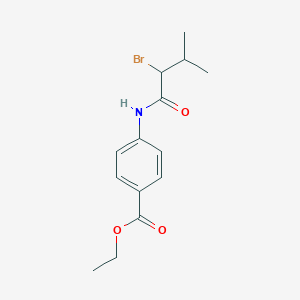
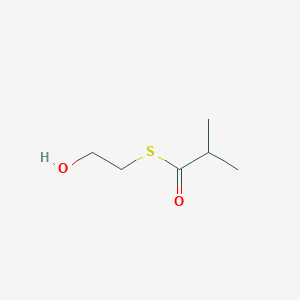
![N-(3,4-dimethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2858951.png)
